An In-depth Technical Guide to 4-bromo-N-(2-ethoxyphenyl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-bromo-N-(2-ethoxyphenyl)benzamide: Synthesis, Characterization, and Potential Applications
Disclaimer: As of February 2026, a specific CAS (Chemical Abstracts Service) number for 4-bromo-N-(2-ethoxyphenyl)benzamide has not been found in major chemical databases. This suggests that the compound may be a novel chemical entity or not widely cataloged. The following technical guide is therefore constructed based on established principles of organic chemistry and data from structurally analogous 4-bromo-N-arylbenzamides. All protocols and properties should be considered representative for this class of compounds.
Introduction: The N-Arylbenzamide Scaffold
N-arylbenzamides represent a significant class of organic compounds recognized as "privileged structures" in medicinal chemistry.[1] Their inherent stability, coupled with the capacity for hydrogen bonding, allows for potent and specific interactions with biological targets such as enzymes and receptors.[1] The structure of 4-bromo-N-(2-ethoxyphenyl)benzamide combines this robust benzamide core with a bromine atom—a versatile functional handle for further chemical modification—and an ethoxy-substituted phenyl ring, which can influence the molecule's solubility, metabolic stability, and target engagement.
This guide provides a comprehensive framework for the synthesis, characterization, and potential utility of 4-bromo-N-(2-ethoxyphenyl)benzamide, aimed at researchers and professionals in drug development and organic synthesis.
Chemical Identity and Physicochemical Properties
While experimental data for the target compound is not available, its fundamental properties can be calculated. These properties are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrNO₂ | - |
| Molecular Weight | 320.18 g/mol | - |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | - |
| Calculated LogP | 3.62 | ChemBridge |
| Topological Polar Surface Area (tPSA) | 38.3 Ų | ChemBridge |
| Hydrogen Bond Donors | 1 | ChemBridge |
| Hydrogen Bond Acceptors | 2 | ChemBridge |
| Rotatable Bonds | 4 | - |
Synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide
The most direct and widely employed method for the synthesis of N-arylbenzamides is the acylation of a primary amine with an acyl chloride, a reaction known as the Schotten-Baumann reaction.[2][3] This involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.
The proposed synthesis for 4-bromo-N-(2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxyaniline with 4-bromobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for 4-bromo-N-(2-ethoxyphenyl)benzamide.
Experimental Protocol
This protocol is a representative procedure for the synthesis of N-arylbenzamides.
Materials:
-
4-Bromobenzoyl chloride
-
2-Ethoxyaniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes unreacted amine and the basic catalyst. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4][5]
Analytical Characterization
The identity and purity of the synthesized 4-bromo-N-(2-ethoxyphenyl)benzamide must be confirmed using standard spectroscopic techniques.[6]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the ethoxy group (a triplet and a quartet), and a characteristic broad singlet for the N-H proton.[3]
-
¹³C NMR Spectroscopy: The carbon NMR will display a signal for the amide carbonyl carbon typically in the range of 165-170 ppm, along with signals for the aromatic and aliphatic carbons.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group (around 1650 cm⁻¹) and a sharp band for the N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Potential Applications in Research and Drug Development
The 4-bromo-N-arylbenzamide scaffold is a fertile ground for discovering new therapeutic agents. The bromine atom acts as a key point for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[7]
-
Antimicrobial Agents: Numerous substituted benzamides have been investigated for their antibacterial and antifungal properties.[8] The specific substitution pattern on the aryl rings can be tuned to optimize activity against various pathogens.
-
Enzyme Inhibition: The benzamide core is present in many enzyme inhibitors. For example, structurally related compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in oncology.[1]
-
Neuroleptics and Anticonvulsants: The benzamide functional group is a key feature in several neuroleptic drugs. Derivatives are often screened for anticonvulsant and other CNS activities.
-
Materials Science: The rigid, planar nature of the amide bond and the potential for hydrogen bonding make these molecules interesting candidates for the development of novel organic materials with specific electronic or self-assembly properties.
Safety and Handling
Standard laboratory safety precautions should be observed when handling the reagents and the final product.
-
Reagents: 4-bromobenzoyl chloride is corrosive and a lachrymator; it should be handled in a fume hood. 2-ethoxyaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Product: As a novel compound, the toxicological properties of 4-bromo-N-(2-ethoxyphenyl)benzamide are unknown. It should be treated as potentially hazardous.
Conclusion
While 4-bromo-N-(2-ethoxyphenyl)benzamide itself is not a well-documented compound, its chemical framework is of significant interest to the scientific community. This guide provides a robust, scientifically-grounded roadmap for its synthesis and characterization based on the well-established chemistry of N-arylbenzamides. The versatility of the 4-bromo substituent offers a clear path for further chemical exploration, making this compound and its derivatives promising candidates for discovery programs in medicinal chemistry and materials science.
References
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Raza, A., Rasool, N., Bilal, M., Mubarık, A., Hashmı, M. A., Akhtar, M. N., Imran, M., Ahmad, G., Siddiqa, A., & Shah, S. A. A. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29). Available at: [Link]
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Rofouei, M. K., et al. (2011). 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]
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